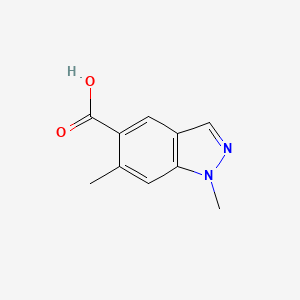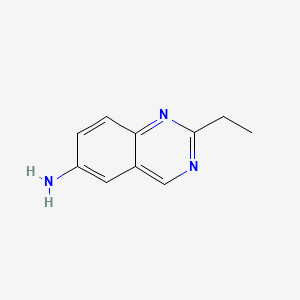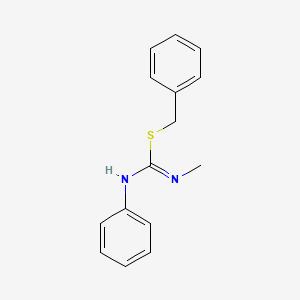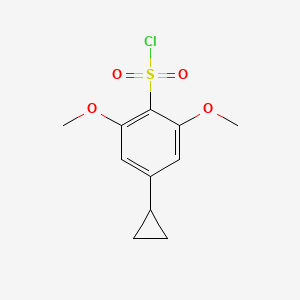
4-Cyclopropyl-2,6-dimethoxybenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-2,6-dimethoxybenzene-1-sulfonyl chloride is a specialized organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with a cyclopropyl group, two methoxy groups, and a sulfonyl chloride group. This compound is of interest in various scientific research applications due to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2,6-dimethoxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of 2,6-dimethoxybenzene to introduce a nitro group, followed by reduction to an amine, and subsequent diazotization. The resulting diazonium salt is then reacted with cyclopropylboronic acid under palladium-catalyzed conditions to introduce the cyclopropyl group.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of continuous flow reactors and advanced purification techniques to achieve large-scale production efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-2,6-dimethoxybenzene-1-sulfonyl chloride undergoes various types of reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like tin chloride or iron powder.
Substitution: Using electrophiles like alkyl halides or acyl chlorides under Friedel-Crafts conditions.
Major Products Formed:
Sulfonic Acids: Resulting from the oxidation of the sulfonyl chloride group.
Amines: Resulting from the reduction of the nitro group.
Substituted Benzene Derivatives: Resulting from electrophilic aromatic substitution reactions.
Scientific Research Applications
4-Cyclopropyl-2,6-dimethoxybenzene-1-sulfonyl chloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential as a precursor in drug synthesis, particularly in the development of antiviral and anticancer agents.
Industry: It is employed in the production of advanced materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects through its reactivity with biological targets. The sulfonyl chloride group can react with nucleophiles, such as amines, to form sulfonamide derivatives, which are known to interact with various enzymes and receptors. The cyclopropyl group enhances the compound's binding affinity and selectivity towards specific molecular targets.
Comparison with Similar Compounds
4-Cyclopropyl-2,6-dimethoxybenzene-1-sulfonic acid
2,6-Dimethoxybenzene-1-sulfonyl chloride
4-Cyclopropylbenzene-1-sulfonyl chloride
Uniqueness: 4-Cyclopropyl-2,6-dimethoxybenzene-1-sulfonyl chloride stands out due to its combination of methoxy and cyclopropyl groups, which confer unique chemical properties and reactivity compared to its analogs. This combination allows for diverse synthetic applications and biological activities.
Properties
Molecular Formula |
C11H13ClO4S |
|---|---|
Molecular Weight |
276.74 g/mol |
IUPAC Name |
4-cyclopropyl-2,6-dimethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C11H13ClO4S/c1-15-9-5-8(7-3-4-7)6-10(16-2)11(9)17(12,13)14/h5-7H,3-4H2,1-2H3 |
InChI Key |
IEMDIHPJKKZEOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1S(=O)(=O)Cl)OC)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


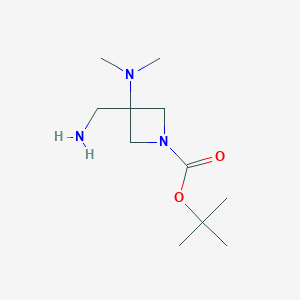

![Benzyl 5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B15363332.png)

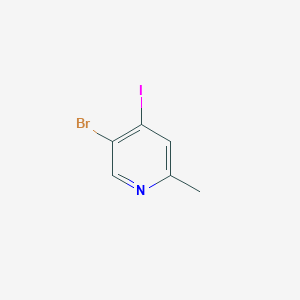

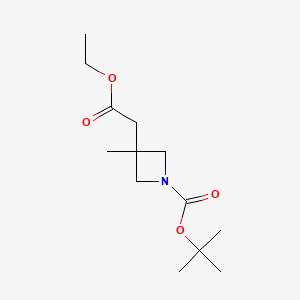
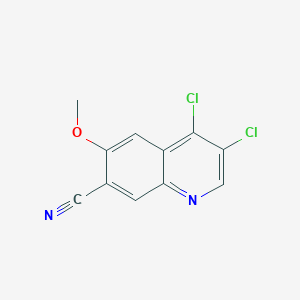
![O1-Benzyl O4A-methyl trans-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate](/img/structure/B15363375.png)
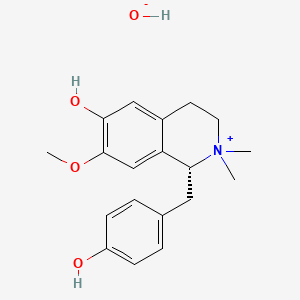
![benzyl endo-6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15363378.png)
